molecular formula C14H9Br2ClO2 B1270443 3,5-Dibromo-4-[(2-chlorobenzyl)oxy]benzaldehyde CAS No. 261633-40-3

3,5-Dibromo-4-[(2-chlorobenzyl)oxy]benzaldehyde

Cat. No.: B1270443
CAS No.: 261633-40-3
M. Wt: 404.48 g/mol
InChI Key: OZTZSBCQUZOQFE-UHFFFAOYSA-N
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Description

3,5-Dibromo-4-[(2-chlorobenzyl)oxy]benzaldehyde is a useful research compound. Its molecular formula is C14H9Br2ClO2 and its molecular weight is 404.48 g/mol. The purity is usually 95%.
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Scientific Research Applications

Schiff Base Formation and Crystal Structure Analysis

  • The compound has been used in the synthesis of a Schiff base, formed by reacting with 4-hydroxy-benzohydrazide. This process results in a structure with significant hydrogen bonding, forming layers parallel to the bc plane, which is noteworthy for its crystallographic properties (Xiao-Ya Wang, Guo-Biao Cao, & Tao Yang, 2008).

Catalysis and Oxidation Processes

  • It is involved in the oxidation process of benzyl alcohol to benzaldehyde. This is significant in industries like cosmetics, perfumery, and pharmaceuticals, where benzaldehyde is a critical component (Rajesh Sharma, K. Soni, & A. Dalai, 2012).
  • In another study, it contributed to the development of an efficient method for oxidizing benzyl alcohols to benzaldehydes, showcasing its role in selective and high-yield chemical transformations (Zhongzhou Li, Wei Zhu, Jinlong Bao, & Xinzhuo Zou, 2014).

Synthesis of Complex Compounds

Photocatalysis Research

Medical Applications

Safety and Hazards

This compound is for R&D use only and not for medicinal, household, or other uses . For more detailed safety information, please refer to its Material Safety Data Sheet .

Mechanism of Action

Mode of Action

It’s known to be involved in Suzuki-Miyaura cross-coupling reactions , which are used to form carbon-carbon bonds. This suggests that the compound may interact with its targets through a mechanism involving bond formation.

Biochemical Pathways

The compound is used in the synthesis of blue fluorescent dye derivatives for organic light emitting diodes . It’s also involved in the formation of Baylis-Hillman enal adducts , which are intermediates in the synthesis of various organic compounds. Additionally, it’s used in the synthesis of podophyllotoxin mimetic pyridopyrazoles, which have anticancer properties .

Properties

IUPAC Name

3,5-dibromo-4-[(2-chlorophenyl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Br2ClO2/c15-11-5-9(7-18)6-12(16)14(11)19-8-10-3-1-2-4-13(10)17/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZTZSBCQUZOQFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2Br)C=O)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Br2ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80363468
Record name 3,5-dibromo-4-[(2-chlorobenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261633-40-3
Record name 3,5-dibromo-4-[(2-chlorobenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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